1,1,3-Tris(phenylthio)-1-propene
CAS No.: 102070-37-1
Cat. No.: VC20739924
Molecular Formula: C21H18S3
Molecular Weight: 366.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102070-37-1 |
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Molecular Formula | C21H18S3 |
Molecular Weight | 366.6 g/mol |
IUPAC Name | 1,3-bis(phenylsulfanyl)prop-1-enylsulfanylbenzene |
Standard InChI | InChI=1S/C21H18S3/c1-4-10-18(11-5-1)22-17-16-21(23-19-12-6-2-7-13-19)24-20-14-8-3-9-15-20/h1-16H,17H2 |
Standard InChI Key | XBMCYJDHTDKVJI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)SCC=C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)SCC=C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Chemical Identity and Structural Characterization
Molecular Structure and Identification
1,1,3-Tris(phenylthio)-1-propene is characterized by three phenylthio (phenylsulfanyl) groups attached to a propene backbone. Two of these groups are positioned at carbon-1, while the third is at carbon-3, creating a unique structural arrangement with distinctive chemical reactivity. The compound has a molecular formula of C21H18S3 and a calculated molecular weight of 366.56 g/mol . This organosulfur compound can be classified as a ketene dithioacetal derivative due to the presence of multiple sulfur atoms attached to carbon atoms of the alkene framework.
The compound is identified by several standardized registry numbers and identifiers in chemical databases, which are essential for unambiguous identification:
Identifier Type | Value |
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CAS Registry Number | 102070-37-1 |
DSSTox Substance ID | DTXSID90398766 |
European Community (EC) Number | 631-315-7 |
Wikidata | Q82200921 |
Physicochemical Properties
The physicochemical properties of 1,1,3-Tris(phenylthio)-1-propene are summarized in the following table, based on available experimental and computed data:
Property | Value | Source |
---|---|---|
Physical State | Not specified in sources | - |
Molecular Weight | 366.56 g/mol | |
Density | 1.188 g/mL at 25°C | |
Boiling Point | 200°C at 0.1 mm Hg | |
Flash Point | >230°F | |
Refractive Index | n20/D 1.6704 |
These physical properties influence the compound's behavior in various chemical processes and determine appropriate handling methods for laboratory and industrial applications.
Nomenclature and Alternative Designations
Systematic and Common Names
The compound is known by several names in scientific literature and chemical databases, which can be useful for cross-referencing across different sources:
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1,3-bis(phenylsulfanyl)prop-1-enylsulfanylbenzene (systematic IUPAC name)
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1,1-bis(phenylthio)-3-phenylthio-1-propene (alternative name)
The variety of naming conventions reflects different approaches to describing the structural arrangement of atoms in this molecule. The IUPAC-compliant name emphasizes the functional groups and their positions, while common names may be used in practical laboratory settings and commercial contexts.
Chemical Reactivity and Synthesis Applications
Reactivity Profile
Based on its structure as a sulfur-containing alkene derivative, 1,1,3-Tris(phenylthio)-1-propene exhibits distinctive reactivity patterns. The presence of three phenylthio groups creates electron-rich centers that influence the compound's behavior in various chemical transformations. While the search results don't provide comprehensive details on its specific reaction mechanisms, information from related compounds suggests that:
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The multiple sulfur atoms create sites of high electron density that can participate in nucleophilic reactions.
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The alkene moiety provides potential for addition reactions typical of carbon-carbon double bonds.
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The phenylthio groups can be involved in metal coordination or can be cleaved under specific conditions.
Research Applications
The compound has documented use in comparative alkylation studies as mentioned in academic research. A University of Bath PhD thesis acknowledged receiving a sample of 1,3,3-tris(phenylthio)-1-propene (a structural variant) from Professor A. McKervey of University College Cork for comparative alkylation studies . This suggests the compound's utility in organic synthesis methodology development.
Based on the PhD thesis reference, it appears that 1,1,3-tris(phenylthio)-1-propene and related compounds can function as ketene dithioacetal derivatives, which are valuable synthetic intermediates. The thesis mentions that "lithiation of 1,1-bis(phenylthio)-3-phenylthio-l-propene and reaction with a variety of electrophiles gave exclusively the 'y-substituted products," suggesting that the compound can be metallated and used in regioselective carbon-carbon bond forming reactions .
The compound may also serve as a potential precursor in the construction of butenolides and γ-lactones, which are important structural motifs in natural products and pharmaceutically active compounds. The PhD thesis specifically mentions the application of related compounds in the synthesis of "(+)-eldanolide," a long-range sex attractant pheromone .
Hazard Statement | Description | Classification Category |
---|---|---|
H315 | Causes skin irritation | Warning Skin corrosion/irritation |
H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |
H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |
These hazard classifications are reported with 100% agreement among notifying companies to the ECHA (European Chemicals Agency) C&L Inventory .
Precautionary Measures
For safe handling of 1,1,3-Tris(phenylthio)-1-propene, the following precautionary statements (P-codes) are recommended:
P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .
Key precautionary measures include:
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Wear suitable protective equipment including gloves and eye/face protection (S37/39)
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In case of contact with eyes, rinse immediately with plenty of water and seek medical advice (S26)
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Store in a well-ventilated place with container tightly closed (P403+P233)
The compound has a water hazard class (WGK Germany) of 3, indicating high hazard to waters , which should be considered when handling and disposing of the substance.
The PubChem database lists the compound under reference collection SID504511800 , indicating its inclusion in standard reference collections available to researchers. This suggests the compound has sufficient importance in chemical research to warrant inclusion in standardized collections.
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